2-(Benzoyloxymethyl)benzoic acid

Catalog No.
S1906712
CAS No.
58249-83-5
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzoyloxymethyl)benzoic acid

CAS Number

58249-83-5

Product Name

2-(Benzoyloxymethyl)benzoic acid

IUPAC Name

2-(benzoyloxymethyl)benzoic acid

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c16-14(17)13-9-5-4-8-12(13)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)

InChI Key

QDENBWUYSUBCID-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2C(=O)O

The exact mass of the compound 2-(Benzoyloxymethyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Benzoyloxymethyl)benzoic acid is a specialized benzoic acid derivative where the hydroxymethyl group is protected as a benzoyl ester. This structural feature transforms the compound from a simple bifunctional molecule into a stable, solid precursor designed for the controlled generation of reactive N-acyliminium ion intermediates. [1] Its primary procurement value lies in its role as a key building block for constructing substituted isoindolinone and phthalide scaffolds, offering enhanced processability and reaction control compared to its un-protected analogues. [2]

Direct substitution with the unprotected analog, 2-(hydroxymethyl)benzoic acid, is inefficient for many applications because the hydroxyl group is a poor leaving group, requiring harsh acidic conditions for activation that can decrease yields and compatibility with sensitive substrates. [1] Similarly, starting with alternative precursors like 2-formylbenzoic acid restricts synthetic pathways primarily to reductive amination, limiting the structural diversity of the final products. [2] 2-(Benzoyloxymethyl)benzoic acid overcomes these limitations by having a pre-installed, highly effective leaving group, enabling milder reaction conditions and providing access to a broader range of complex molecular targets through a versatile N-acyliminium ion intermediate.

Enhanced Processability as an N-Acyliminium Ion Precursor

The benzoyl ester of the title compound serves as an excellent, pre-installed leaving group, enabling the efficient generation of a key N-acyliminium ion intermediate under controlled Lewis or Brønsted acid conditions. [1] This contrasts sharply with the direct use of 2-(hydroxymethyl)benzoic acid, where the free hydroxyl is a poor leaving group requiring harsher, less controlled in-situ activation (e.g., strong acids like TFA neat, reflux), which can lead to side reactions and lower overall process efficiency. [2] The use of a pre-activated precursor ensures more reproducible reaction initiation and is more compatible with complex or acid-sensitive substrates.

Evidence DimensionActivation Requirement for Cyclization Precursor
Target Compound DataMild activation (e.g., Lewis/Brønsted acid catalysis at or below room temperature) sufficient to eliminate the benzoate leaving group.
Comparator Or Baseline2-(Hydroxymethyl)benzoic acid: Requires harsh in-situ activation (e.g., strong acid, heat) to facilitate water elimination.
Quantified DifferenceQualitative improvement in process control and compatibility with sensitive functional groups.
ConditionsSynthesis of 3-substituted isoindolinones via intramolecular cyclization-addition.

This improved processability translates to higher reproducibility, better reaction control, and broader substrate compatibility, justifying the procurement of a specialized precursor.

Superior Synthetic Versatility for Accessing Diverse 3-Substituted Isoindolinones

The N-acyliminium ion generated from 2-(Benzoyloxymethyl)benzoic acid is a potent electrophile capable of reacting with a wide array of carbon and heteroatom nucleophiles, including electron-rich arenes, alkenes, and organometallic reagents. [1] This enables access to a broad library of 3-substituted isoindolinones. In contrast, common alternative precursors like 2-formylbenzoic acid are typically limited to reductive amination pathways, which primarily yield 3-unsubstituted (H) or simple alkyl-substituted isoindolinones, restricting the accessible chemical space. [2] For example, intramolecular Friedel-Crafts-type reactions using the title compound can yield 3-arylisoindolinones in yields often exceeding 80-90%, a transformation not directly accessible from 2-formylbenzoic acid in a single step.

Evidence DimensionAccessible Product Scope from a Common Core
Target Compound DataEnables synthesis of 3-aryl, 3-alkenyl, and other 3-C-substituted isoindolinones.
Comparator Or Baseline2-Formylbenzoic acid: Primarily leads to 3-H or simple N-substituted isoindolinones via reductive cyclization.
Quantified DifferenceUnlocks access to entire classes of 3-substituted analogs not readily available from alternative precursors.
ConditionsOne-pot or two-step synthesis of isoindolinone core.

For researchers in drug discovery or materials science, this compound provides a more versatile platform, enabling the synthesis of diverse, novel analogs from a single advanced starting material.

Orthogonal Stability Profile for Complex Multi-Step Synthesis

The benzoyl ester protecting group is robust and stable under a variety of conditions, including those used to remove other common protecting groups. [1] It is generally stable to mildly acidic conditions that would cleave acid-labile groups like tert-butyldimethylsilyl (TBDMS) ethers, and it is orthogonal to the basic conditions used to remove groups like 9-fluorenylmethoxycarbonyl (Fmoc). [2] This stability allows for synthetic manipulations elsewhere in a complex molecule before the final, key cyclization step is triggered by specific deprotection/activation of the benzoyloxymethyl group.

Evidence DimensionProtecting Group Stability
Target Compound DataStable to conditions used for removal of many silyl ethers (e.g., mild acid) and some carbamates (e.g., base for Fmoc).
Comparator Or BaselineSilyl-protected or other acid-labile protected forms: Lack of orthogonality; may be unintentionally cleaved during other synthetic steps.
Quantified DifferenceEnables more complex and longer synthetic sequences by providing a robust, late-stage activatable group.
ConditionsMulti-step organic synthesis requiring orthogonal protecting groups.

This chemical orthogonality is critical for procurement in total synthesis, preventing the premature or undesired reaction of the precursor and ensuring the success of a complex synthetic strategy.

Lead Generation: Synthesis of 3-Arylisoindolinone Libraries

This compound is the right choice for medicinal chemistry programs aiming to generate libraries of 3-arylisoindolinones. The efficient generation of the N-acyliminium ion intermediate allows for parallel synthesis via Friedel-Crafts reactions with a diverse panel of electron-rich aromatic and heteroaromatic compounds to explore structure-activity relationships. [1]

Process Development: Reproducible Synthesis of Advanced Heterocyclic Intermediates

In process development and scale-up, where reproducibility is paramount, this precursor is preferred over routes requiring in-situ activation of a free alcohol. Its identity as a stable, weighable solid with a defined activation protocol (the benzoyl leaving group) minimizes batch-to-batch variability and simplifies reaction control for the synthesis of complex heterocyclic cores. [2]

Total Synthesis: Late-Stage Introduction of the Isoindolinone Core

Due to the orthogonal stability of the benzoyl ester, this compound is ideal for complex total synthesis projects. It allows chemists to build out other regions of a target molecule that may require acidic or basic conditions, reserving the deprotection and cyclization to form the isoindolinone moiety as a final, high-yielding step in the synthetic sequence. [3]

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

58249-83-5

Wikipedia

2-[(Benzoyloxy)methyl]benzoic acid

Dates

Last modified: 08-16-2023

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